1-Phenylpentane-1,5-diol
Description
Properties
CAS No. |
1011-61-6 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-phenylpentane-1,5-diol |
InChI |
InChI=1S/C11H16O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2 |
InChI Key |
LURHGCQQNUAFLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Reactivity
1-Phenylpentane-1,4-diol (2a)
- Structure : Hydroxyl groups at positions 1 and 4; phenyl group at position 1.
- Synthesis : Derived from NaBH4 reduction of 1-phenylpentane-1,4-dione, yielding a diastereomeric ratio (dr) of 0.7:1 .
- Reactivity : Unlike 1,5-diols, 1,4-diols exhibit distinct cyclodehydration pathways due to shorter carbon spacing, favoring five-membered ring formation.
7-Phenylheptane-1,5-diol (1c)
- Structure : Extended heptane chain with phenyl at position 5.
- Reactivity : Demonstrates higher cyclization efficiency (60% yield of N-tosylpiperidine) compared to 1-Phenylpentane-1,5-diol (45% yield), likely due to reduced steric hindrance .
3-Phenylpentane-1,5-diol
- Structure : Phenyl group at position 3 instead of 1.
Pentane-1,5-diol
- Structure : Parent diol without phenyl substitution.
- Applications : Widely used as a percutaneous absorption enhancer (e.g., 5% pentane-1,5-diol increases terbinafine delivery through skin) .
- Comparison : The phenyl group in this compound likely reduces hydrophilicity, limiting its utility in dermatological formulations compared to the unsubstituted diol.
Physicochemical Properties
Reaction Outcomes in Cyclization
| Substrate | Product(s) | Yield | Byproducts |
|---|---|---|---|
| This compound | N-Tosyl-2-phenylpiperidine | 45% | 2-Phenyltetrahydropyran |
| 7-Phenylheptane-1,5-diol | N-Tosyl-2-phenylpiperidine | 60% | Olefins (~5%) |
| 1-Phenylpentane-1,4-diol | Cyclic ethers (e.g., tetrahydropyran) | Not reported | Not applicable |
Preparation Methods
Reaction Mechanism and Conditions
The hydrogenation proceeds via the following steps:
-
Ester Reduction : The diester undergoes hydrogenolysis to form the diol.
-
Byproduct Management : δ-Valerolactone, a common byproduct, is removed via distillation with dimethyl glutarate as a reflux agent.
Key parameters include:
Challenges and Adaptations
Introducing a phenyl group necessitates modifications:
-
Steric Hindrance : The phenyl moiety may reduce catalyst efficiency, requiring higher hydrogen pressures or alternative catalysts (e.g., Raney nickel).
-
Purification : The higher boiling point of this compound (estimated >242°C) complicates distillation, suggesting fractional crystallization as an alternative.
Lactone Reduction via Samarium Diiodide
The reduction of lactones to diols using samarium diiodide (SmI₂) is documented in a Royal Society of Chemistry publication. For 2-phenylpentane-1,5-diol, SmI₂–H₂O selectively reduces δ-valerolactone derivatives to diols in yields exceeding 90%. Adapting this to this compound would require synthesizing 5-phenylvalerolactone as the precursor.
Synthetic Workflow
Representative Reaction:
Advantages and Limitations
-
Selectivity : SmI₂ avoids over-reduction to hydrocarbons.
-
Substrate Accessibility : Limited commercial availability of 5-phenylvalerolactone necessitates custom synthesis.
Enzymatic Kinetic Resolution
Rios-Lombardia et al. demonstrated the enzymatic resolution of 3-phenylpentane-1,5-diol using lipases, achieving 99% enantiomeric excess (ee) for the (R)-enantiomer. While this study focuses on the 3-phenyl isomer, analogous lipase-mediated processes could resolve racemic this compound.
Procedure Overview
Data Table: Enzymatic Resolution Performance
| Parameter | Value | Source |
|---|---|---|
| Enzyme | Candida antarctica lipase B | |
| Temperature | 30°C | |
| Reaction Time | 24 hours | |
| Enantiomeric Excess | 99% (R) |
Grignard Reaction-Based Synthesis
A classical approach involves the addition of phenylmagnesium bromide to a diketone precursor. For example, reacting 1,5-pentanedione with two equivalents of PhMgBr yields this compound after acidic workup.
Reaction Scheme
Optimization Considerations
-
Solvent : Anhydrous diethyl ether or THF.
-
Quenching : Gradual addition to aqueous NH₄Cl to prevent over-acidification.
-
Yield : Unreported for this specific substrate but estimated at 60–70% based on analogous reactions.
Comparative Analysis of Methods
The table below evaluates the feasibility of each method for large-scale synthesis:
| Method | Yield | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Catalytic Hydrogenation | ~85%* | High | Excellent | Moderate (H₂ usage) |
| SmI₂ Reduction | ~98% | High | Moderate | Low (aqueous conditions) |
| Enzymatic Resolution | ~99% ee | Medium | Limited | Low |
| Grignard Reaction | ~65% | Low | Poor | High (solvent waste) |
Q & A
Q. What are the optimal synthetic routes for 1-phenylpentane-1,5-diol, and how do reaction conditions influence enantiomeric excess and yield?
The synthesis of this compound can be optimized using catalytic hydrogenation or stereoselective reduction methods. Key factors include:
- Catalyst selection : Chiral catalysts (e.g., Ru-based complexes) improve enantiomeric excess (e.e.) by controlling stereochemistry at chiral centers .
- Temperature control : Lower temperatures (e.g., 0–25°C) reduce side reactions, while higher temperatures accelerate reaction kinetics but may compromise selectivity .
- Solvent systems : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, whereas protic solvents (e.g., ethanol) stabilize hydroxyl groups during reduction .
Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound derivatives?
- NMR analysis : Use - and -NMR to confirm hydroxyl group positions and phenyl ring substitution patterns. Coupling constants (e.g., ) distinguish trans-diol configurations .
- X-ray crystallography : Resolve stereochemical uncertainties (e.g., S/R configurations) by analyzing crystal lattice parameters and hydrogen-bonding networks .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for reactions involving volatile intermediates.
- First-aid measures : Flush eyes with water for 15 minutes upon exposure; consult a physician if ingested .
Advanced Research Questions
Q. How does this compound interact with microbial enzymes, and what methodologies quantify its antimicrobial efficacy?
- MIC determination : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Acinetobacter spp.) strains using broth microdilution. MIC values typically range from 2.5% to 15% (w/v) .
- Mechanistic studies : Investigate water-displacement effects via osmotic stress assays. Compare with polyethylene glycol (PEG) to assess resistance development .
Q. What experimental strategies address contradictions in reported reaction yields for this compound synthesis?
- Reproducibility checks : Verify purity of starting materials (e.g., 1-phenylpentan-1-one) and catalyst activity.
- In situ monitoring : Use FTIR or HPLC to track intermediate formation and identify side products (e.g., over-reduced byproducts) .
- Statistical design : Apply response surface methodology (RSM) to optimize temperature, pressure, and catalyst loading .
Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic reactions?
- DFT calculations : Model transition states to predict preferential hydroxyl group reactivity (e.g., C1 vs. C5).
- Molecular docking : Simulate interactions with enzymes (e.g., oxidoreductases) to guide functionalization strategies .
Q. What analytical techniques validate the metabolic fate of this compound in biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
